5MP-Fluorescein
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Overview
Description
5MP-Fluorescein is a fluorescein dye based on 5-Methylene pyrrolone (5MP). It is known for its high thiol specificity and its ability to be tracelessly removed in bioconjugation processes . The compound has a molecular weight of 425.39 and a chemical formula of C25H15NO6 . It is widely used in various scientific research applications due to its unique fluorescence properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5MP-Fluorescein involves the reaction of 5-Methylene pyrrolone with fluorescein. The specific reaction conditions, including temperature and solvents, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters to maintain consistency and quality. The product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 5MP-Fluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the fluorescence properties of the compound.
Substitution: Substitution reactions involving thiol groups are common due to the high thiol specificity of 5MP.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Thiol-containing compounds are used as reagents in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different fluorescein derivatives .
Scientific Research Applications
5MP-Fluorescein is extensively used in various fields, including:
Mechanism of Action
The mechanism of action of 5MP-Fluorescein involves its high specificity for thiol groups. The compound undergoes a Michael addition reaction with thiol groups, forming a stable adduct. This reaction is tracelessly reversible, allowing the compound to be removed without leaving any residue . The fluorescence properties of this compound are utilized in various applications, where the emission and excitation wavelengths are critical for detection and imaging .
Comparison with Similar Compounds
Fluorescein: A widely used fluorescent dye with similar properties but lacks the high thiol specificity of 5MP-Fluorescein.
Carboxyfluorescein: Another fluorescein derivative used in bioanalytical applications.
Resorufin: A fluorophore with high fluorescence quantum yield, used in the development of responsive probes.
Uniqueness of this compound: this compound stands out due to its high thiol specificity and traceless removability, making it highly suitable for bioconjugation applications. Its unique fluorescence properties also make it a valuable tool in various scientific research fields .
Properties
Molecular Formula |
C25H15NO6 |
---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-5-methylidenepyrrol-2-one |
InChI |
InChI=1S/C25H15NO6/c1-13-2-9-23(29)26(13)14-3-6-18-17(10-14)24(30)32-25(18)19-7-4-15(27)11-21(19)31-22-12-16(28)5-8-20(22)25/h2-12,27-28H,1H2 |
InChI Key |
NVMKZSQTMOTZAR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC(=O)N1C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
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